[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride
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Overview
Description
[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride is an organic compound that features both a chlorophenyl and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with furan-2-carbaldehyde in the presence of a base, followed by reduction and subsequent amination. The reaction conditions often include the use of solvents like toluene or ethanol and catalysts such as palladium on carbon for the reduction step.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which [(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- [(2-Chlorophenyl)methyl]amine hydrochloride
- [(furan-2-yl)methyl]amine hydrochloride
- [(2-Bromophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride
Uniqueness
[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride is unique due to the presence of both chlorophenyl and furan moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO.ClH/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11;/h1-7,14H,8-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTDOSZBCBBQHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=CO2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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